![molecular formula C23H20N6O3 B2950080 3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 1020978-04-4](/img/structure/B2950080.png)
3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one” is a heterobifunctional small molecule . It is mentioned in the context of spirocyclic androgen receptor protein degraders . These compounds are collectively referred to as “Compounds of the Disclosure” and are useful for the treatment of cancer and other diseases .
Applications De Recherche Scientifique
Anti-Tubercular Agents
The compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These derivatives have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . Among the tested compounds, several exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Estrogen Receptor Degraders
The compound has been used in the development of small molecule degraders of estrogen receptor with cereblon ligands . These compounds have been used in treating conditions or disorders responsive to the degradation of estrogen receptor protein, such as cancer .
Mécanisme D'action
Target of Action
The primary targets of this compound are protein kinases, specifically CDK1, CDK2, CDK4, CDK5, CDK6, CDK7, CDK8, and CDK9 . These kinases play a crucial role in cell cycle regulation and are often implicated in various diseases, including cancer .
Mode of Action
The compound interacts with its targets by binding to the ATP-binding pocket of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
The compound affects the cell cycle regulation pathway. By inhibiting CDKs, it disrupts the transition from G1 to S phase and G2 to M phase of the cell cycle . This disruption can lead to cell cycle arrest, preventing the proliferation of cells, particularly cancer cells .
Result of Action
The molecular effect of the compound’s action is the inhibition of CDKs, leading to cell cycle arrest . On a cellular level, this can result in the prevention of cell proliferation, which is particularly beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propriétés
IUPAC Name |
3-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-22(18-14-16-4-1-2-6-19(16)32-23(18)31)29-12-10-28(11-13-29)21-8-7-20(26-27-21)25-17-5-3-9-24-15-17/h1-9,14-15H,10-13H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVLNOLXKYAPFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CN=CC=C3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.